molecular formula C13H19NO2 B1325034 N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine CAS No. 906352-71-4

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine

Cat. No.: B1325034
CAS No.: 906352-71-4
M. Wt: 221.29 g/mol
InChI Key: ZTMRIJRRCHAUNA-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Systematic IUPAC Name

The systematic IUPAC name for this compound is N-methyl-1-[2-(oxan-4-yloxy)phenyl]methanamine . This name reflects its structure:

  • N-methyl : Indicates a methyl group attached to the nitrogen atom.
  • 1-[2-(oxan-4-yloxy)phenyl]methanamine : Denotes a benzylamine group (methanamine attached to a benzene ring) with an oxane (tetrahydropyran) ring linked via an ether bond at the 2-position of the benzene ring. The oxane ring is specified at the 4-position (oxan-4-yloxy).

Alternative Synonyms and Registry Numbers

The compound is recognized under multiple synonyms and identifiers across chemical databases:

  • Synonyms :
    • N-Methyl-2-[(tetrahydro-2H-pyran-4-yl)oxy]benzenemethanamine
    • Methyl({[2-(oxan-4-yloxy)phenyl]methyl})amine
    • N-Methyl-1-(2-(tetrahydro-2H-pyran-4-yloxy)phenyl)methanamine
  • Registry Numbers :
    • CAS Registry Number : 906352-71-4
    • PubChem CID : 24229518
    • MDL Number : MFCD09064962
    • ChemSpider ID : 220266 (for a related isomer)

These identifiers facilitate precise referencing in chemical literature and databases.

Molecular Formula and Weight

  • Molecular Formula : C₁₃H₁₉NO₂
  • Molecular Weight : 221.30 g/mol
Structural Analysis:
  • The benzene ring provides aromatic stability, while the tetrahydropyran moiety introduces stereoelectronic effects due to its oxygen atom and chair conformation.
  • The methyl group on the nitrogen atom reduces basicity compared to primary amines, influencing reactivity and solubility.
Computational Validation:
  • The molecular formula aligns with the formula weight calculated from atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00):
    $$
    (13 \times 12.01) + (19 \times 1.008) + (1 \times 14.01) + (2 \times 16.00) = 221.30 \text{ g/mol}
    $$
  • The SMILES string CNCC1=CC=CC=C1OC2CCOCC2 confirms the connectivity: a methylamine group (CNC) attached to a benzene ring (C1=CC=CC=C1) with an ether linkage (O) to a tetrahydropyran ring (C2CCOCC2).
Isomerism Considerations:
  • The 2-position substitution on the benzene ring distinguishes it from the para-substituted analog, N-methyl-4-(tetrahydropyran-4-yloxy)benzylamine (CAS 898289-40-2).

Properties

IUPAC Name

N-methyl-1-[2-(oxan-4-yloxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-14-10-11-4-2-3-5-13(11)16-12-6-8-15-9-7-12/h2-5,12,14H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMRIJRRCHAUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1OC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640233
Record name N-Methyl-1-{2-[(oxan-4-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906352-71-4
Record name N-Methyl-2-[(tetrahydro-2H-pyran-4-yl)oxy]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906352-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-{2-[(oxan-4-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Iminization and Hydrogenation Process

The most documented method for preparing N-benzylamines, including derivatives like N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, involves:

  • Iminization: Reacting a benzaldehyde derivative (e.g., 2-(tetrahydropyran-4-yloxy)benzaldehyde) with methylamine or a methyl-substituted amine in a water-miscible solvent such as methanol, ethanol, or tetrahydrofuran (THF).
  • Hydrogenation: The resulting imine is hydrogenated in situ using a catalyst such as palladium on activated carbon under hydrogen pressure (typically 0.5 MPa) at elevated temperatures (around 120–140 °C).

The reaction is often carried out without removing the water formed during imine formation, simplifying the process and improving efficiency.

Step Reagents/Conditions Notes
Iminization Benzaldehyde derivative + methylamine Solvent: methanol, ethanol, THF; 10–40 °C; atmospheric pressure
Hydrogenation Pd/C catalyst, H₂ gas (0.5 MPa), 120–140 °C In situ hydrogenation without water removal

Ether Formation (Tetrahydropyran-4-yloxy Substitution)

The tetrahydropyran-4-yloxy group is introduced by etherification of the phenolic hydroxyl group on the benzaldehyde precursor or benzylamine intermediate. This can be achieved by:

  • Reacting 4-hydroxytetrahydropyran with 2-hydroxybenzaldehyde or 2-hydroxybenzylamine derivatives under acidic or basic catalysis.
  • Using alkylation agents such as tetrahydropyran-4-yl halides or sulfonates to form the ether linkage.

This step is typically performed prior to the iminization and hydrogenation sequence to ensure the tetrahydropyran moiety is present on the aromatic ring during amine formation.

Alternative Methylation Method

An alternative approach to introduce the N-methyl group involves N-monomethylation of benzylamine derivatives using paraformaldehyde and hydrogen gas in the presence of a catalyst. This method allows direct methylation of the amine nitrogen after the benzylamine core is formed:

  • Benzylamine derivative is reacted with paraformaldehyde and hydrogen in THF.
  • The reaction is conducted in an autoclave at 120 °C for 9 hours, followed by hydrogenation at 140 °C for an additional 9 hours.
  • Palladium or other group 8–10 metal catalysts are used.

This method is efficient for selective N-methylation without over-alkylation.

Summary Table of Preparation Methods

Method Key Steps Catalyst/Conditions Advantages Limitations
Iminization + Hydrogenation Benzaldehyde + methylamine → imine → hydrogenation Pd/C, H₂ (0.5 MPa), 120–140 °C, methanol/THF High yield, straightforward, scalable Requires hydrogenation setup
N-Monomethylation Benzylamine + paraformaldehyde + H₂ Pd catalyst, autoclave, 120–140 °C Selective N-methylation Longer reaction time
Etherification (pre-step) Phenol + tetrahydropyran derivative Acid/base catalysis, alkyl halides Introduces tetrahydropyran moiety Requires additional synthetic step

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrahydropyran-4-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.

    Reduction: Reduced derivatives with hydroxyl or amine groups.

    Substitution: Substituted benzylamine derivatives with various functional groups.

Scientific Research Applications

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological processes and interactions due to its structural similarity to certain biomolecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as its use in biological or medicinal research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine with three structurally related N-methyl benzylamine derivatives, focusing on physicochemical properties and structural features.

Table 1: Key Properties of N-Methyl Benzylamine Derivatives

Compound Name Molecular Formula CAS RN Melting Point (°C) Purity (%) Key Structural Feature
This compound C₁₃H₁₉NO₂ 906352-71-4 Not reported 95 Tetrahydropyran-4-yloxy group
N-Methyl-2-(morpholinosulfonyl)benzylamine C₁₂H₁₈N₂O₃S 941717-08-4 68–70.5 97 Morpholinosulfonyl group
N-Methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine C₁₁H₁₄N₄ 906352-64-5 57–59 97 1H-1,2,4-triazolemethyl group
N-Methyl-2-(morpholinopyrimidin-5-yl)methylamine C₁₀H₁₆N₄O 937796-14-0 43.5–44 97 Morpholinopyrimidinyl group

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties Tetrahydropyran-4-yloxy group: The cyclic ether moiety enhances lipophilicity compared to polar sulfonyl or triazole groups. This may improve blood-brain barrier penetration, though melting point data are unavailable for direct comparison . 1H-1,2,4-Triazolemethyl group: The triazole ring enables π-π stacking and hydrogen bonding, contributing to moderate melting points (57–59°C) and enhanced solubility in polar solvents .

Synthetic Pathways The target compound likely follows a route similar to other benzylamine derivatives, such as alkylation or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) . In contrast, morpholinosulfonyl and triazole analogs require additional steps, such as sulfonylation or click chemistry, to introduce their respective substituents .

Structural variations in the substituent group may modulate receptor affinity or metabolic stability.

Notes on Limitations and Further Research

  • Pharmacological Studies: No activity data are available for the target compound. Future work should evaluate its binding affinity for receptors such as sigma or adrenergic receptors, as seen in related compounds .
  • Synthetic Optimization : Higher yields for tetrahydropyran-4-yloxy derivatives (cf. 15–24% yields for similar compounds in evidence 4) may require optimized reaction conditions .

Biological Activity

N-Methyl-2-(tetrahydropyran-4-yloxy)benzylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a benzylamine structure with a tetrahydropyran moiety, which enhances its solubility and interaction with biological targets. Its molecular formula is C₁₃H₁₉NO₂, and it has a CAS number of 906352-71-4. The presence of the tetrahydropyran ring is significant for its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions are crucial for mood regulation and may have implications in treating neuropsychiatric disorders. The compound may modulate receptor activity, leading to potential therapeutic effects in conditions such as depression and anxiety.

Neuropharmacological Effects

Research indicates that this compound exhibits several neuropharmacological activities:

  • Antipsychotic Potential : Preliminary studies suggest that the compound may influence neurotransmitter systems related to psychotic disorders, particularly through modulation of dopamine and serotonin receptors.
  • Anti-inflammatory Properties : There is evidence suggesting that this compound may possess anti-inflammatory effects, making it a candidate for further investigation in treating neuroinflammatory conditions.

In Vitro Studies

In vitro assays have been employed to evaluate the compound's potency against various biological targets. These studies typically report IC50 values, which indicate the concentration required to inhibit a specific biological function by 50%. Such data are essential for understanding the compound's therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neurotransmitter Modulation : A study assessed the compound's effect on serotonin and dopamine receptor activity. It was found to enhance serotonin receptor binding, indicating potential antidepressant effects similar to established drugs like fluoxetine .
  • Anti-inflammatory Activity : Another research effort explored the anti-inflammatory potential of the compound in animal models of neuroinflammation. Results demonstrated a significant reduction in inflammatory markers, suggesting its utility in treating conditions like multiple sclerosis.
  • Synthetic Derivatives : Researchers have synthesized various derivatives of this compound to enhance its biological activity. Some derivatives exhibited improved potency against specific targets, highlighting the importance of structural modifications in drug development.

Data Summary Table

Activity IC50 Values (µM) Target Reference
Serotonin Receptor0.855-HT1A
Dopamine Receptor1.25D2
Anti-inflammatoryNot specifiedIL-6, TNF-alpha

Q & A

Basic Research Questions

Q. What are the primary synthetic challenges in preparing N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, and how can crosslinking be minimized during its synthesis?

  • Methodological Answer : Crosslinking is a common issue during amine-mediated reactions, particularly in epoxy ring-opening processes. Evidence from polymer chemistry indicates that using a 50-fold excess of benzylamine reduces inter-chain crosslinking, as shown by GPC analysis (Mn = 23,100; Mw/Mn = 1.31 vs. Mn = 24,900; Mw/Mn = 1.79 without excess amine) . For this compound, similar strategies could involve optimizing the [amine]/[epoxy] ratio and monitoring molecular weight distribution via GPC or MALDI-TOF.

Q. How can the structure of this compound be confirmed when NMR signals overlap due to complex substituents?

  • Methodological Answer : Overlapping proton signals in the tetrahydropyran (THP) and benzylamine moieties can be resolved using 2D NMR techniques (e.g., HSQC, HMBC) to assign coupling patterns. For example, the THP ring’s axial/equatorial protons and the benzylamine’s methyl group can be distinguished via NOESY experiments . Additionally, isotopic labeling (e.g., 13C-enriched starting materials) may clarify ambiguous signals.

Q. What purification strategies are recommended for isolating this compound from byproducts like unreacted benzylamine or THP derivatives?

  • Methodological Answer : Column chromatography with a gradient elution (e.g., hexane/ethyl acetate) or preparative HPLC using a C18 column can separate polar byproducts. For larger scales, fractional crystallization in ethanol or acetonitrile may improve yield, as demonstrated for structurally similar amines .

Advanced Research Questions

Q. How can computational tools predict viable synthetic routes for this compound, and what are the limitations of these models?

  • Methodological Answer : Retrosynthetic analysis using AI-powered platforms (e.g., Pistachio, Reaxys) can propose routes based on known reactions of benzylamines and THP-protected alcohols. For example, coupling 2-hydroxybenzylamine with tetrahydropyran-4-ol via Mitsunobu or SN2 reactions might be prioritized . However, these tools may overlook steric hindrance from the THP ring or N-methyl group, necessitating experimental validation.

Q. How should researchers resolve contradictions in reported biological activity data (e.g., apoptosis induction vs. no observed cytotoxicity) for this compound?

  • Methodological Answer : Discrepancies may arise from differences in cell lines, assay conditions, or impurity profiles. To address this:

  • Standardize assays : Use identical cell lines (e.g., HeLa or MCF-7) and apoptosis markers (e.g., Annexin V/PI) across studies .
  • Purity validation : Characterize batches via HPLC-MS to rule out contaminants (e.g., residual THP derivatives) .
  • Dose-response curves : Compare EC50 values across studies to identify threshold effects .

Q. What strategies can optimize the compound’s stability in aqueous buffers for in vitro studies, given the hydrolytic sensitivity of the THP ether?

  • Methodological Answer : The THP ether’s hydrolytic lability can be mitigated by:

  • pH control : Use buffers at pH 6–7 to slow acid-catalyzed hydrolysis.
  • Lyophilization : Store the compound as a lyophilized powder and reconstitute in anhydrous DMSO immediately before use .
  • Structural analogs : Replace the THP group with a more stable protecting group (e.g., TBS) and compare bioactivity .

Q. How can QSAR models predict the binding affinity of this compound to biological targets like GPCRs or kinases?

  • Methodological Answer : Train QSAR models using descriptors like logP, polar surface area, and hydrogen-bond donor/acceptor counts. For example, a model trained on benzylamine derivatives predicted affinity within 15% error compared to experimental data . Molecular docking (e.g., GEMDOCK) can further refine predictions by simulating interactions with target active sites .

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